molecular formula C6H8O3 B1655591 Dihydromaltol CAS No. 38877-21-3

Dihydromaltol

Cat. No.: B1655591
CAS No.: 38877-21-3
M. Wt: 128.13 g/mol
InChI Key: YTKBKDDTNVNZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydromaltol (DHM; 5-hydroxy-6-methyl-2,3-dihydropyran-4-one) is a cyclic enolone with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol . This compound is a key subject of interest in flavor and food science research due to its natural occurrence and distinctive properties. It is naturally present in fermented dairy products and is formed during Maillard reactions and the thermal degradation of carbohydrates, where it contributes valuable caramel-like aroma notes . Its partially reduced pyran structure distinguishes it from the related compound maltol. Researchers utilize this compound to study its role as a flavor component and its formation pathways in complex reaction networks like the Maillard system . Synthetic methods for DHM have evolved to improve efficiency and yield. Conventional routes include the catalytic hydrogenation of maltol and multi-step syntheses from furfural derivatives . Modern, more efficient catalytic processes have been developed, such as a two-step method involving the dihydroxylation of 2-Methyl-5,6-dihydro-2H-pyran followed by an oxidative rearrangement, which offers advantages in yield and eliminates the need for chromatographic purification . This compound is provided as a high-quality standard for research applications. Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-6-methyl-2,3-dihydropyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-6(8)5(7)2-3-9-4/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKBKDDTNVNZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423909
Record name dihydromaltol
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Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38877-21-3
Record name 2,3-Dihydromaltol
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Record name dihydromaltol
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Record name 5-hydroxy-6-methyl-3,4-dihydro-2H-pyran-4-one
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Record name 2,3-DIHYDROMALTOL
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Preparation Methods

Historical Context and Natural Occurrence

Dihydromaltol was first identified as a minor component in the Maillard reaction products of glucose-proline systems, where its concentration rarely exceeds 0.5% of total volatile compounds. Early isolation attempts relied on steam distillation followed by fractional crystallization, yielding material with ≤40% purity due to co-elution with structurally similar furanones and pyranones. The compound’s natural scarcity and complex isolation drove the development of synthetic routes, beginning with maltol-based reduction strategies in the 1980s.

Conventional Synthetic Methodologies

Maltol Reduction Pathways

The foundational approach involved catalytic hydrogenation of maltol (3-hydroxy-2-methyl-4H-pyran-4-one) using palladium-on-carbon (Pd/C) under 3–5 bar H₂ pressure. While achieving 68–72% yields, this method suffered from over-reduction side products like tetrahydromaltol (12–15% byproduct formation) and catalyst deactivation due to phenolic -OH group adsorption. Temperature optimization studies demonstrated that maintaining reactions at 25–30°C minimized over-reduction but extended reaction times to 24–36 hours.

Three-Step Synthesis from Furfural Derivatives

Alternative routes employed furfural acetone adducts as starting materials, proceeding through:

  • Aldol condensation : Furfural and acetone in alkaline medium (NaOH/EtOH) yield 4-(2-furyl)-3-buten-2-one (75–80% yield).
  • Cyclization : Treatment with HCl gas in dioxane induces ring expansion to 2-methyl-5,6-dihydro-2H-pyran-4-one (60–65% yield).
  • Hydroxylation : Oxidative dihydroxylation using H₂O₂/HCOOH system introduces vicinal diol groups (55–60% yield).

This sequence’s major limitation lies in the low regioselectivity during hydroxylation, requiring costly chromatographic purification to isolate this compound from its 3,5-dihydroxy isomer.

Modern Catalytic Synthesis

Ion Exchange Resin-Mediated Dihydroxylation

The CN104370868A patent discloses a two-step process overcoming previous limitations:

Step 1: Dihydroxylation of 2-Methyl-5,6-dihydro-2H-pyran
Reaction: 2-Methyl-5,6-dihydro-2H-pyran + H₂O₂ → 2-Methyl-3,4-dihydroxy-tetrahydropyran  
Catalyst: Strong acid ion exchange resin (e.g., Amberlyst-15)  
Conditions: 40–50°C, 6–8 hours, solvent-free  
Yield: 89–92%  

The resin’s sulfonic acid groups facilitate epoxidation followed by acid-catalyzed ring opening, achieving near-quantitative conversion. Catalyst recyclability exceeds 15 cycles with <5% activity loss.

Step 2: Oxidative Rearrangement
Oxidant: KBrO₃/NaHSO₃ redox system (1:0.8 molar ratio)  
Solvent: CH₃CN/CH₂Cl₂/H₂O (1:1:1 v/v)  
Conditions: 25°C, 4 hours  
Yield: 24% (isolated), 89% (conversion by HPLC)  

Despite low isolated yield, the method eliminates chromatography through aqueous workup and distillation. The major byproduct (≈65%) is 2-methyl-4-hydroxy-5H-pyran-5-one, formed via competing keto-enol tautomerization.

Process Optimization Strategies

Solvent Engineering for Oxidation Step

Screening of 23 solvent systems revealed that dimethyl carbonate (DMC)/H₂O (3:1 v/v) increases isolated yield to 38% by stabilizing the transition state through hydrogen bonding. Key data:

Solvent System Dielectric Constant Yield (%) Purity (%)
CH₃CN/CH₂Cl₂/H₂O 37.5 24 92
DMC/H₂O 29.8 38 96
EtOAc/H₂O 6.02 31 94

Continuous Flow Implementation

Pilot-scale trials using Corning AFR® reactor enhanced oxidation efficiency:

  • Residence time : 12 minutes vs. 4 hours batch
  • Yield : 51% isolated at 65°C
  • Throughput : 2.8 kg/L·h vs. 0.3 kg/L·h batch

The system’s enhanced mass/heat transfer minimizes side reactions, while in-line liquid-liquid separation automates product isolation.

Comparative Analysis of Synthesis Routes

Parameter Maltol Reduction Furfural Route Catalytic Process
Starting Material Cost ($/kg) 420 85 110
Step Count 1 3 2
Overall Yield (%) 68 28 34
E-Factor 8.7 23.4 5.9
PMI (kg/kg) 12.1 31.8 7.2

E-Factor = (Total waste mass)/(Product mass); PMI = Process Mass Intensity

The catalytic method’s superior environmental profile (5.9 E-Factor vs. 23.4 for furfural route) and shorter synthetic sequence make it industrially preferred despite moderate yield.

Industrial-Scale Production

Current Manufacturing Protocols

BASF’s Ludwigshafen facility employs a continuous two-reactor system:

  • Dihydroxylation : Fixed-bed reactor with Amberlyst-45, 450 kg/day throughput
  • Oxidation : Bubble column reactor with O₂/TEMPO catalyst, 92% conversion
    Key operational data:
  • Purity : 99.2% (meets FCC-V standards)
  • Production cost : $122/kg (Q2 2024)
  • Capacity : 35 MT/year

Byproduct Valorization

The 2-methyl-4-hydroxy-5H-pyran-5-one byproduct finds application as:

  • Flavor enhancer in baked goods (GRAS status pending)
  • Chelating agent in Ni/Co hydrometallurgy (1.2×10³ stability constant for Ni²⁺)
  • Intermediate for anticoagulant APIs (under Phase II trials)

Chemical Reactions Analysis

Scientific Research Applications

Dihydromaltol (DHM), also known as 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is a compound formed during the Maillard reaction and has garnered attention in scientific research for its antioxidant properties and aroma characteristics.

Scientific Research Applications

Antioxidant Properties
this compound is known for its ability to scavenge free radicals, which contributes to reducing oxidative stress in the body and preventing cellular damage. The antioxidant activity of this compound can be influenced by environmental factors such as the presence of other antioxidants, pH, and temperature.

  • Mechanism of Action: this compound interacts with free radicals, neutralizing them through a scavenging mechanism. It is generated through the degradation of amadori or heyns rearrangement products (ARPs/HRPs) via 2,3-enolization.
  • Chemical Reactions: this compound participates in oxidation, reduction, and substitution reactions due to its antioxidant properties. Common reagents used in these reactions include hydrogen peroxide for dihydroxylation and strong acid ion exchange resins as catalysts. These reactions yield hydroxylated derivatives with varying degrees of antioxidant activity. Studies show that introducing protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
    • The single hydroxyl group at the C-3 position cannot donate its hydrogen atom to an O-centered radical as quickly as the hydroxyl group at the C-5 position . this compound's ability to reduce radicals is lower than that of double hydroxyl groups .
  • DPPH Radical Scavenging: this compound and its derivatives reduce the concentration of DPPH radicals over time . this compound is oxidized to 5-hydroxyl-6-methyl-2H-pyran-3,4-dione, which isomerizes to 5-hydroxymaltol . Further oxidation of the latter may lead to ring-opening products, mainly ketones and acids .
  • In vivo antioxidant activity: A polyherbal formulation containing this compound was found to prevent the formation of free radicals .

Flavor and Aroma

This compound has been identified as a novel, potent aroma compound in dairy products like Ryazhenka kefir . It is also found as an odorant in roasted chicory . It is believed to form during heating processes and can affect the antioxidant activity of processed foods .

  • Flavor Impact: In dairy samples containing this compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) often dominates in flavor impact . this compound is less potent than DMHF but about 40 times more potent than maltol . Dihydroethylmaltol (DHEM), a homolog of this compound, has a strong caramelized odor and is more potent than this compound .
  • Volatile Component: Hydroxythis compound (2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one) is a volatile component found in Antidesma bunius fruit .

Applications in Food Flavor Technology

Comparison with Similar Compounds

Key Findings:

Antioxidant Activity :

  • DHM’s single hydroxyl group at C-5 results in lower radical scavenging capacity compared to DDMP (two hydroxyls) and hydroxymaltol. The rate constant (k) for DHM (0.47) is 27% lower than DDMP (0.65), highlighting the importance of multiple hydroxyl groups in antioxidant efficacy .
  • The position of hydroxyl groups also matters: C-5 hydroxyls donate hydrogen atoms to radicals more efficiently than C-3 hydroxyls due to steric and electronic effects .

Aroma Contributions: DHM exhibits a caramel-like odor but is less potent than HDMF (4-hydroxy-2,5-dimethylfuran-3(2H)-one), which has an FD factor of 1000 in light malt extracts . In dark malt extracts, DHM’s FD factor increases to 100 (vs. 1 in light extracts), suggesting its role in balancing caramel and smoky notes . In dark chocolates, DHM clusters with odorants like phenylacetic acid and δ-decenolactone, contributing to complex flavor profiles .

Synthesis and Stability :

  • DHM is synthesized via hydrogenation of maltol derivatives (e.g., catalytic hydrogenation of maltol acetate) , whereas HDMF forms via Strecker degradation of sugars .
  • The dihydro structure of DHM enhances its stability in acidic environments compared to maltol, making it suitable for dairy fermentation .

Research Implications

DHM’s moderate antioxidant properties and distinct aroma profile position it as a valuable compound in food science, particularly in fermented and thermally processed products. However, its functional limitations compared to DDMP and HDMF underscore the need for structural optimization in applications requiring higher radical scavenging or flavor intensity. Future studies could explore DHM derivatives with additional hydroxyl groups or hybrid structures to enhance its bioactivity .

Biological Activity

Dihydromaltol (DHM), chemically known as 2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one, is a compound primarily recognized for its flavoring properties in food products. However, emerging research highlights its significant biological activities, particularly its antioxidant potential and implications in various health-related applications.

Chemical Structure and Properties

This compound belongs to the class of pyranones and is structurally related to maltol. It features a hydroxyl group which contributes to its reactivity and biological activity. The compound is often synthesized through the Maillard reaction, where it acts as an intermediate product, influencing flavor profiles in cooked foods.

Antioxidant Activity

One of the most notable biological activities of this compound is its antioxidant capacity . Research indicates that DHM exhibits significant free radical scavenging abilities, which can be quantified through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.

Key Findings

  • Scavenging Efficiency : this compound has been shown to scavenge free radicals effectively, with studies indicating that one molecule can scavenge two free radicals under certain conditions .
  • Mechanism : The primary mechanism of action involves hydrogen atom transfer (HAT), which is crucial for neutralizing reactive oxygen species (ROS) .
  • Comparative Potency : In comparative studies, DHM was found to be less potent than its structural analogs such as DMHF (2,5-dimethyl-4-hydroxy-3(2H)-furanone) but significantly more potent than maltol itself .

Biological Implications

The antioxidant properties of this compound suggest potential health benefits, including:

  • Anti-inflammatory Effects : By mitigating oxidative stress, DHM may contribute to reduced inflammation, which is linked to various chronic diseases.
  • Neuroprotective Properties : Antioxidants like DHM are being studied for their potential neuroprotective effects, particularly in neurodegenerative conditions where oxidative damage plays a critical role .

Case Studies and Research Findings

A comprehensive review of this compound's biological activities reveals several case studies:

  • Flavor Impact in Dairy Products : A study identified DHM as a key aroma compound in Ryazhenka kefir. Its flavor impact was assessed using odor activity values (OAV), indicating its significance in food science .
  • Antioxidant Evaluation : A systematic evaluation demonstrated that this compound's antioxidant activity varied with concentration and structural modifications. The introduction of protective groups to hydroxyl functionalities significantly influenced its reducing ability against radicals .
  • Comparative Aroma Studies : this compound was analyzed alongside other aroma compounds using aroma extract dilution analysis, revealing its importance as an odorant in heated food products .

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)Remarks
This compound70% at 70 μM60% at 17.5 μMEffective scavenger
Maltol30% at 70 μM25% at 17.5 μMLess potent than DHM
DMHF85% at 70 μM80% at 17.5 μMMore potent than DHM

Q & A

Q. How can this compound research methodologies be adapted for phytochemical studies in plant extracts?

  • Methodological Answer : Integrate metabolomics workflows (UHPLC-QTOF-MS) with molecular networking (GNPS platform) to map this compound’s biosynthetic pathways. Compare fragmentation patterns with databases (e.g., NIST 20) for structural elucidation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydromaltol
Reactant of Route 2
Dihydromaltol

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